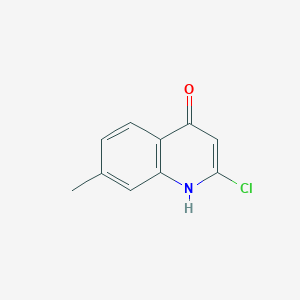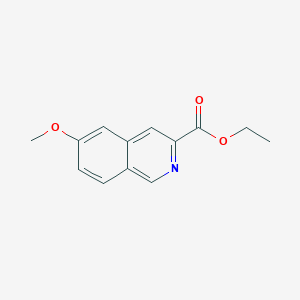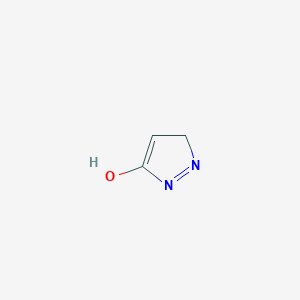
3H-Pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazol-5-ol is a heterocyclic compound that features a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of a hydroxyl group at the fifth position of the pyrazole ring distinguishes this compound from other pyrazole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazol-5-ol typically involves the cyclization of hydrazine with β-diketones or β-keto esters. One common method is the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions, which yields this compound as a product . Another approach involves the use of aldehydes and hydrazine derivatives in a one-pot reaction to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as piperidine or sodium dodecyl sulfate may be used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of pyrazole-5-one derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3H-Pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3H-Pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl group at the fifth position plays a crucial role in its binding affinity and specificity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-5-pyrazolone: Similar structure but with a methyl group instead of a hydroxyl group.
4,4′-(Arylmethylene)-bis-(1H-pyrazol-5-ols): Contains two pyrazole rings connected by a methylene bridge.
1-Phenyl-3-trifluoromethylpyrazol-5-one: Features a phenyl and trifluoromethyl group.
Uniqueness: 3H-Pyrazol-5-ol is unique due to the presence of the hydroxyl group at the fifth position, which significantly influences its chemical reactivity and biological activity. This hydroxyl group allows for specific interactions with biological targets and enhances its potential as a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C3H4N2O |
|---|---|
Molekulargewicht |
84.08 g/mol |
IUPAC-Name |
3H-pyrazol-5-ol |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1,6H,2H2 |
InChI-Schlüssel |
YNVPQBOKANCWAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(N=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



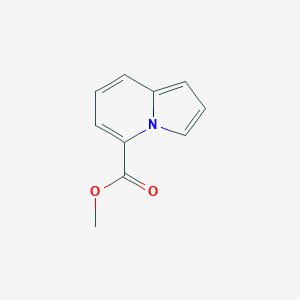
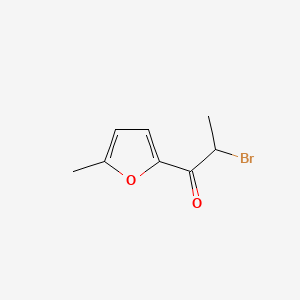
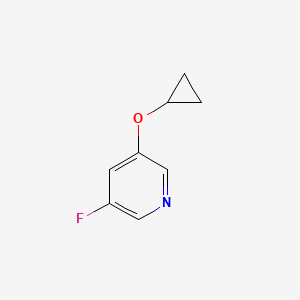
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)
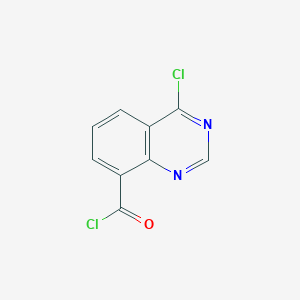
![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
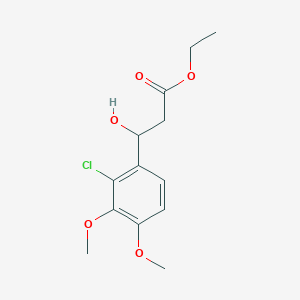
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)

